

Application Notes and Protocols for O-Toluidine Method of Blood Glucose Estimation

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Compound of Interest

Compound Name: *o-Toluidine hydrochloride*

Cat. No.: *B147728*

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Abstract:

This document provides a detailed protocol for the determination of blood glucose concentration using the o-toluidine method. This colorimetric method is based on the condensation reaction of glucose with o-toluidine in a hot acidic medium to produce a colored compound. The intensity of the resulting color is directly proportional to the glucose concentration and is quantified spectrophotometrically. Although largely replaced by more specific and safer enzymatic methods in clinical settings due to the carcinogenic nature of o-toluidine, this method remains a simple, sensitive, and accurate technique for research and educational purposes.^[1] This protocol is intended for researchers, scientists, and drug development professionals.

Principle

The o-toluidine method for blood glucose estimation relies on the reaction between glucose and the primary aromatic amine, o-toluidine, in the presence of glacial acetic acid and heat.^[1] Blood proteins are first precipitated using trichloroacetic acid (TCA), and the resulting protein-free filtrate containing glucose is used for the assay.^[1] The aldehyde group of glucose condenses with o-toluidine to form a stable green-colored N-glycosylamine (a Schiff base).^[1] ^[2]^[3] The intensity of this green color is measured using a spectrophotometer at a wavelength of 625-640 nm, which is proportional to the concentration of glucose in the sample.^[1]^[4]

Reagents and Equipment

Reagents

Reagent	Preparation	Storage
Trichloroacetic Acid (TCA), 10% (w/v)	Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 ml.	Store at room temperature.
o-Toluidine Reagent	Dissolve 1.5 g of thiourea in 940 ml of glacial acetic acid. Once fully dissolved, add 60 ml of o-toluidine and mix well. ^[1]	Store in a brown, amber-colored bottle at room temperature, protected from light. ^{[1][5]} The reagent should be aged for about a week, during which its color changes from yellow to amber. ^[5]
Stock Glucose Standard Solution (1 mg/ml)	Dissolve 100 mg of anhydrous D-glucose in 100 ml of 0.2% benzoic acid solution.	Store at 4°C.
Working Glucose Standard Solution (100 µg/ml)	Dilute 10 ml of the stock glucose standard solution to 100 ml with distilled water. ^[4]	Prepare fresh as needed.
Benzoic Acid Solution, 0.2% (w/v)	Dissolve 0.2 g of benzoic acid in 100 ml of distilled water.	Store at room temperature.

Equipment

- Spectrophotometer or colorimeter capable of measuring absorbance at 630 nm^[1]
- Water bath (100°C)^[1]
- Centrifuge
- Vortex mixer
- Pipettes (various volumes)
- Test tubes

- Filter paper

Experimental Protocol

Preparation of Protein-Free Filtrate

- Pipette 3.0 ml of distilled water into a clean, dry test tube.
- Add 0.5 ml of whole blood to the test tube and mix thoroughly.
- Add 1.5 ml of 10% trichloroacetic acid to the mixture.
- Mix vigorously using a vortex mixer to ensure complete protein precipitation.
- Let the mixture stand for 10 minutes to allow for the proteins to precipitate completely.
- Centrifuge the mixture at 3000 rpm for 10 minutes.[4]
- Carefully collect the clear supernatant (protein-free filtrate) for the glucose estimation.

Color Development and Measurement

- Label three test tubes as Blank (B), Standard (S), and Test (T).
- Pipette the following solutions into the respective tubes:
 - Blank (B): 1.0 ml of distilled water
 - Standard (S): 1.0 ml of Working Glucose Standard Solution (100 µg/ml)
 - Test (T): 1.0 ml of the protein-free filtrate
- To each tube, add 5.0 ml of the o-toluidine reagent and mix the contents thoroughly.
- Place all the tubes in a boiling water bath (100°C) for exactly 10 minutes.[6]
- After 10 minutes, remove the tubes from the water bath and cool them rapidly under tap water to room temperature.[6]
- Set the spectrophotometer to zero absorbance at 630 nm using the Blank solution.

- Measure the absorbance of the Standard (S) and Test (T) solutions at 630 nm.

Quantitative Data Summary

Step	Component	Blank (B)	Standard (S)	Test (T)
Sample Addition	Distilled Water	1.0 ml	-	-
Working Glucose				
Standard (100 µg/ml)	-	1.0 ml	-	-
Protein-Free Filtrate	-	-	1.0 ml	-
Reagent Addition	o-Toluidine Reagent	5.0 ml	5.0 ml	5.0 ml
Incubation	Temperature	100°C	100°C	100°C
Time	10 min	10 min	10 min	-
Measurement	Wavelength	630 nm	630 nm	630 nm

Calculation

The concentration of glucose in the blood sample can be calculated using the following formula:

Blood Glucose (mg/dl) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (µg/ml) x (100 / Volume of blood in filtrate (ml))

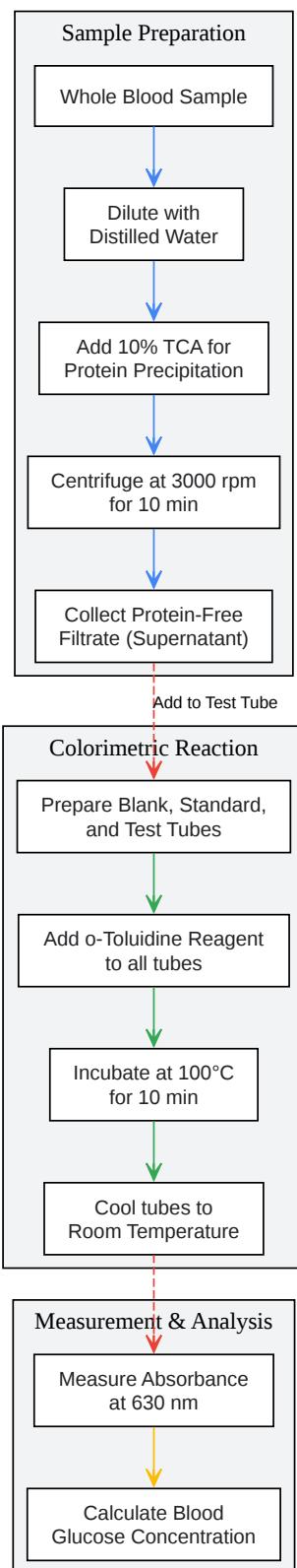
Given the dilutions in this protocol:

- Concentration of Standard = 100 µg/ml = 0.1 mg/ml
- Volume of blood in filtrate = 0.1 ml (since 1 ml of the 5 ml total filtrate volume, which contained 0.5 ml of blood, was used)

Blood Glucose (mg/dl) = (Absorbance of Test / Absorbance of Standard) x 0.1 x (100 / 0.1)

Blood Glucose (mg/dl) = (Absorbance of Test / Absorbance of Standard) x 100

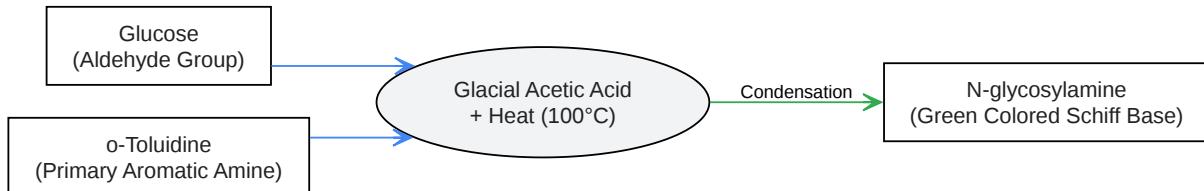
Workflow Diagram



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Caption: Workflow for blood glucose estimation using the o-toluidine method.

Signaling Pathway / Chemical Reaction

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Caption: Chemical reaction of the o-toluidine method for glucose estimation.

Safety Precautions

- o-Toluidine is considered a carcinogen and is toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Trichloroacetic acid and glacial acetic acid are corrosive. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
- Dispose of all chemical waste according to institutional guidelines.

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